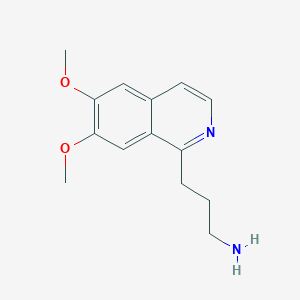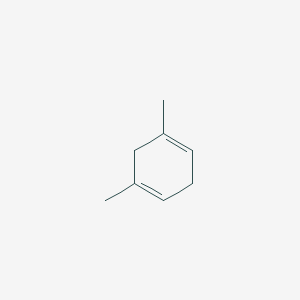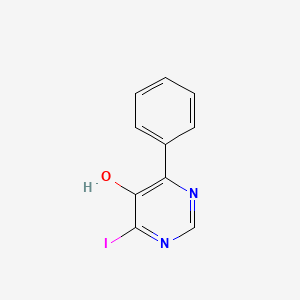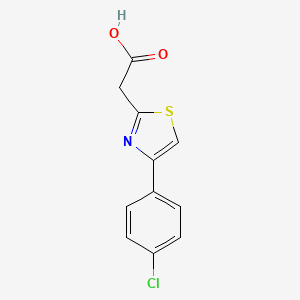![molecular formula C9H12O3S B12115276 Butanoic acid, 4-[(2-furanylmethyl)thio]- CAS No. 1152573-90-4](/img/structure/B12115276.png)
Butanoic acid, 4-[(2-furanylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-[(2-furanylmethyl)thio]- is an organic compound characterized by the presence of a butanoic acid backbone with a 2-furanylmethylthio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-furanylmethyl)thio]- typically involves the reaction of butanoic acid derivatives with 2-furanylmethylthiol. One common method is the esterification of butanoic acid with 2-furanylmethylthiol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 4-[(2-furanylmethyl)thio]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-[(2-furanylmethyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as bromine or nitric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted furans depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, butanoic acid, 4-[(2-furanylmethyl)thio]- is used as a building block for the synthesis of more complex molecules
Biology
This compound has potential applications in biology, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of enzymes that interact with thioether and furan groups.
Medicine
In medicine, butanoic acid, 4-[(2-furanylmethyl)thio]- is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a versatile scaffold for the development of new drugs, particularly those targeting oxidative stress and inflammation.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, resins, and other high-performance materials.
Wirkmechanismus
The mechanism by which butanoic acid, 4-[(2-furanylmethyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether group can participate in redox reactions, influencing cellular oxidative stress levels. The furan ring can interact with various biological macromolecules, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 2-furanylmethyl ester
- Butanoic acid, 3-methyl-, 2-furanylmethyl ester
- 2-Hydroxy-4-methyl(thio)butanoic acid
Uniqueness
Compared to similar compounds, butanoic acid, 4-[(2-furanylmethyl)thio]- stands out due to the specific positioning of the 2-furanylmethylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the presence of the thioether group can enhance its reactivity in redox reactions compared to its ester counterparts .
Eigenschaften
CAS-Nummer |
1152573-90-4 |
|---|---|
Molekularformel |
C9H12O3S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
4-(furan-2-ylmethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C9H12O3S/c10-9(11)4-2-6-13-7-8-3-1-5-12-8/h1,3,5H,2,4,6-7H2,(H,10,11) |
InChI-Schlüssel |
AZDGUZXDRDHEMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CSCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)




![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-](/img/structure/B12115240.png)







![4-(3-Imidazo[1,2-a]pyrimidin-2-ylphenyl)sulfonylmorpholine](/img/structure/B12115279.png)
